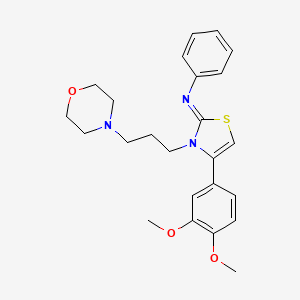
1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide" is a derivative of methanesulfonamide, which is characterized by the presence of a sulfonamide group attached to a methane group. The structure of this compound includes a 2-chlorophenyl ring and a 1-ethyl-2-oxoindolin-5-yl moiety. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of methanesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring and the sulfonamide nitrogen. The papers provided discuss compounds with chlorophenyl rings, which suggest that halogenation reactions are likely involved in the synthesis process. The presence of the 1-ethyl-2-oxoindolin-5-yl group indicates additional synthetic steps that may include the formation of the indolinone structure followed by alkylation to introduce the ethyl group.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N—H bond and the substituents around the benzene ring. In the compounds discussed in the provided papers, the N—H bond is syn to the chloro substituents, which may influence the biological activity of the compound due to the availability of the amide hydrogen atom to receptor molecules . This orientation could be similar in the compound of interest, potentially affecting its interaction with biological targets.
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group and the aromatic ring. The presence of the chloro substituent may allow for further substitution reactions, such as nucleophilic aromatic substitution, given the electron-withdrawing nature of the sulfonamide and chloro groups. The indolinone moiety could also undergo reactions typical of carbonyl-containing heterocycles, such as condensation or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The polarity and hydrogen bonding capability of the sulfonamide group contribute to the compound's solubility and melting point. The chlorophenyl ring's electron-withdrawing effect can impact the acidity of the amide hydrogen, potentially affecting the compound's solubility in different solvents. The provided papers indicate that molecules are packed into chains through N—H⋯O and N—H⋯Cl hydrogen bonds, which could also be relevant for the compound , affecting its crystal structure and stability .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-20-16-8-7-14(9-13(16)10-17(20)21)19-24(22,23)11-12-5-3-4-6-15(12)18/h3-9,19H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBHESPHCWEKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)
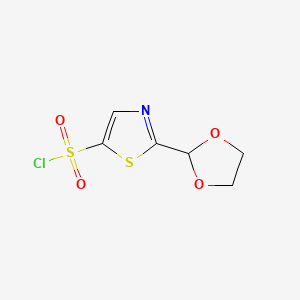
![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)

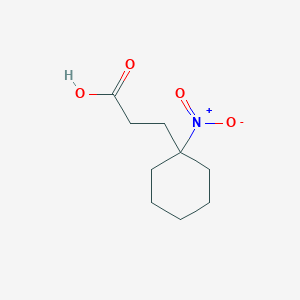

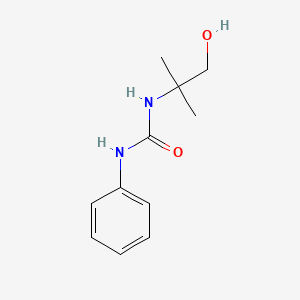

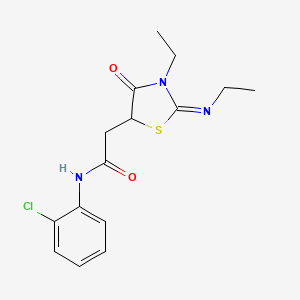
![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)
